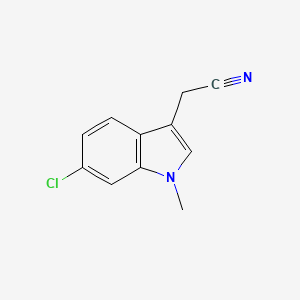

2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile

Descripción general

Descripción

2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 1st position, and an acetonitrile group at the 3rd position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 6-chloro-1-methylindole and acetonitrile. The reaction is usually carried out under reflux conditions with an acid catalyst such as hydrochloric acid or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The compound has shown promise in the field of oncology. A study indicated that related indole derivatives exhibit anticancer properties, with IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines. These findings suggest that 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile may share similar efficacy due to its structural characteristics conducive to biological activity .

Anti-inflammatory Effects

Research has demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures. The results indicate a potential therapeutic application for inflammatory diseases, as shown in the following table:

| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| 25 | 95 | 82 |

These data suggest that the compound may modulate immune responses effectively, making it a candidate for further investigation in anti-inflammatory therapies .

Material Science

Fluorescent Properties

The photophysical properties of compounds similar to this compound have been studied for their application in organic light-emitting diodes (OLEDs). Tunable fluorophores derived from indole structures exhibit solvatochromic behavior, indicating their potential for use in advanced display technologies. The strong bathochromic shift observed suggests that these compounds can be engineered for specific light-emitting applications .

Synthesis of Heterocycles

Versatile Building Blocks

this compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its ability to undergo multi-component reactions allows for the construction of complex molecular architectures, which are valuable in drug discovery and materials science. The compound's reactivity can be harnessed to create new derivatives with enhanced biological or physical properties .

Case Study 1: Anticancer Efficacy

A comparative analysis by Xia et al. highlighted the anticancer effects of related indole derivatives, reinforcing the potential efficacy of this compound. The study utilized a panel of cancer cell lines and reported significant growth inhibition, supporting the hypothesis that this compound could be developed into an effective anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assessments have indicated that the compound effectively reduces levels of inflammatory markers in treated cultures. This suggests a mechanism where the compound may inhibit pathways leading to inflammation, providing a basis for its development as a therapeutic agent against inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-Indol-3-yl)acetonitrile: Lacks the chloro and methyl groups, making it less specific in its biological activity.

6-chloro-1-methylindole: Lacks the acetonitrile group, which affects its reactivity and applications.

1-methyl-1H-indole-3-acetonitrile: Similar structure but without the chloro group, leading to different chemical properties

Uniqueness

2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both the chloro and acetonitrile groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Actividad Biológica

2-(6-Chloro-1-methyl-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potentials, supported by relevant data tables and case studies.

The compound interacts with various enzymes and receptors, significantly influencing neurotransmitter metabolism and signaling pathways. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and cognitive functions .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), and RPE-1 (normal human retinal pigment epithelial) cells using the MTT assay. The results indicated a dose-dependent suppression of cell viability across these lines, with some derivatives showing greater potency than established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HCT-116 | 10 | Doxorubicin | 15 |

| MCF-7 | 12 | Doxorubicin | 18 |

| MDA-MB-231 | 8 | Doxorubicin | 14 |

| A549 | 11 | Doxorubicin | 16 |

| RPE-1 | >50 | - | - |

Molecular Mechanisms

This compound exerts its biological effects through several mechanisms:

- Receptor Binding : The compound binds to serotonin receptors, modulating serotonin signaling pathways. This interaction can influence various physiological processes, including mood regulation and anxiety responses .

- Enzyme Inhibition : By inhibiting monoamine oxidase, the compound alters neurotransmitter levels, which can have implications for treating depression and other mood disorders .

- Cell Signaling Modulation : It affects cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. In neuronal cells, this modulation can impact neurotransmitter release and uptake .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Notably, it has shown activity against Mycobacterium tuberculosis and Candida albicans, with minimum inhibitory concentrations (MICs) indicating moderate efficacy .

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 7.80 |

| Candida albicans | 62.50 |

| Staphylococcus aureus | 12.50 |

Case Studies

Research has documented specific instances where derivatives of this compound were synthesized and evaluated for their biological activities. For example, a study demonstrated that modifications to the indole structure enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Another investigation focused on the compound's potential as an antiviral agent, where it exhibited low cytotoxicity while effectively reducing viral replication in infected cells .

Propiedades

IUPAC Name |

2-(6-chloro-1-methylindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQDLQVNIHSVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.